molecular formula C15H26O4 B14620172 Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate CAS No. 60676-27-9

Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate

Cat. No.: B14620172
CAS No.: 60676-27-9
M. Wt: 270.36 g/mol
InChI Key: PDWDEQMWLVHEAC-UHFFFAOYSA-N
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Description

Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate: is an organic compound with a complex structure that includes a tert-butyl group, an acetyl group, and a heptanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate typically involves multiple steps, starting from simpler organic molecules One common method involves the alkylation of a heptanoate derivative with tert-butyl bromide in the presence of a strong base such as sodium hydride

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or electrophilic addition.

Comparison with Similar Compounds

    Tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate: can be compared with other heptanoate derivatives, such as methyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate or ethyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate.

    Unique Features: The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds that may lack this bulky group.

Uniqueness: The tert-butyl group in this compound imparts unique steric and electronic properties, making it more resistant to certain types of chemical reactions. This can be advantageous in specific synthetic applications where selectivity and stability are crucial.

Properties

CAS No.

60676-27-9

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

tert-butyl 2-acetyl-6,6-dimethyl-5-oxoheptanoate

InChI

InChI=1S/C15H26O4/c1-10(16)11(13(18)19-15(5,6)7)8-9-12(17)14(2,3)4/h11H,8-9H2,1-7H3

InChI Key

PDWDEQMWLVHEAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(=O)C(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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